2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O4S/c1-18-14(20)9-24(22,23)11-4-6-19(7-5-11)15(21)10-2-3-12(16)13(17)8-10/h2-3,8,11H,4-7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXVVONEXLOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chloride derivatives.
N-Methylation: The final step involves N-methylation of the acetamide group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group enhances its binding affinity and specificity, while the sulfonyl group contributes to its solubility and stability. The compound may inhibit or modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide with structurally and functionally related compounds from the evidence:
*Estimated based on structural analogs.
†Predicted range based on sulfonamide/piperidine derivatives in .
Structural and Functional Analysis
- Core Scaffolds: The target compound shares a piperidine-sulfonamide backbone with compounds 6d and 8g. However, its 3,4-difluorobenzoyl group distinguishes it from the benzhydryl (6d) or 4-chlorophenyl (8g) substituents. Fluorination at the benzoyl position may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
- Sulfonamide vs.
Physicochemical Properties
- Melting Points : The target compound’s predicted melting point (160–200°C) aligns with sulfonamide derivatives in (132–230°C) but is lower than the oxadiazole-containing 8g (210–215°C), likely due to differences in crystallinity and hydrogen-bonding networks .
- Molecular Weight : At ~420 g/mol, the target is smaller than 6d (~600 g/mol) and 8g (~480 g/mol), which may improve bioavailability compared to bulkier analogs .
Research Findings and Implications
- Antibacterial Potential: The acetamide-thio-oxadiazole hybrid (8g) demonstrates that piperidine-sulfonamide derivatives with halogenated aryl groups can selectively inhibit Gram-negative pathogens . The target compound’s fluorinated benzoyl group may similarly enhance penetration of bacterial membranes.
- Kinase Inhibition : ’s compound (589.1 g/mol) highlights the role of fluorinated aromatic systems in kinase-targeted drug design . The target’s 3,4-difluorobenzoyl group could mimic this activity.
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .
Biological Activity
The compound 2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F2N2O3S
- Molecular Weight : 364.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to have an IC50 value of 18 μM against human breast cancer cells, comparable to the standard drug Olaparib with an IC50 of 57.3 μM .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 18 |
| Olaparib | MCF-7 (breast cancer) | 57.3 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit PARP1 activity, leading to increased apoptosis in cancer cells as evidenced by enhanced CASPASE 3/7 activity .
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has shown promise in enzyme inhibition studies. For instance, derivatives of piperidine have been evaluated for their inhibitory effects on α-glucosidase and cholinesterase enzymes. These studies indicate that certain modifications can enhance the inhibitory potency against these enzymes, suggesting potential applications in managing diabetes and neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Type | Potency |
|---|---|---|---|
| This compound | α-glucosidase | Competitive | High |
| Related Piperidine Derivative | Acetylcholinesterase | Mixed-type | Moderate |
Case Studies and Research Findings
- Study on Anticancer Properties :
- Enzyme Inhibition Research :
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfonylation | SO₂Cl₂, DCM, 0–5°C | Use excess sulfonyl chloride |
| Benzoylation | 3,4-Difluorobenzoyl chloride, DCC | Stir for 12–16 hours |
| Acetamide formation | Methylamine, Et₃N, THF | Purify via column chromatography |
1.2. How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and sulfonamide linkage. For example, the piperidine CH₂ groups show distinct splitting patterns at δ 2.8–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 416.08 for C₁₆H₁₉F₂N₂O₃S⁺) .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzoyl and sulfonyl groups (typically 60–75°) .
1.3. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinase targets (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., orexin receptor subtyping) with ³H-labeled antagonists .
- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells at concentrations of 1–100 µM .
Advanced Research Questions
2.1. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents on the benzoyl (e.g., mono- vs. difluoro) and piperidine rings (e.g., methyl vs. ethyl groups) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., sulfonyl oxygen with Arg residues) .
- Bioisosteric Replacement : Replace the acetamide with urea or carbamate groups to assess potency changes .
Q. Table 2: SAR Design Parameters
| Modification Site | Structural Variation | Assay Outcome Metrics |
|---|---|---|
| Benzoyl substituents | 3,4-Difluoro vs. 4-chloro | IC₅₀ shift in kinase assays |
| Piperidine ring | N-Methyl vs. N-ethyl | Binding affinity (Kd) |
| Sulfonamide linkage | Sulfonyl vs. carbonyl | Solubility and logP changes |
2.2. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models. Poor oral absorption may explain in vivo inefficacy despite high in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronidation at the acetamide group) that reduce active compound levels .
- Dose-Response Refinement : Adjust dosing regimens (e.g., twice-daily vs. once-daily) to maintain therapeutic concentrations .
2.3. What computational tools are effective for predicting off-target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide for simulating binding to non-target kinases (e.g., EGFR, VEGFR) .
- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to predict CYP450 inhibition .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
2.4. How can researchers resolve contradictory data in enzyme inhibition studies?
Methodological Answer:
- Assay Replication : Repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm inhibition trends .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance of IC₅₀ differences across labs .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects on enzyme activity to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
